T3-ATA (S-isomer)

Description

BenchChem offers high-quality T3-ATA (S-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T3-ATA (S-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

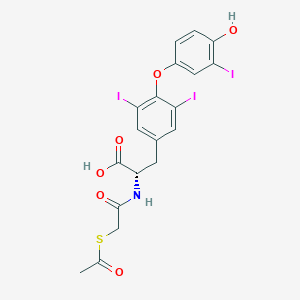

(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16I3NO6S/c1-9(24)30-8-17(26)23-15(19(27)28)6-10-4-13(21)18(14(22)5-10)29-11-2-3-16(25)12(20)7-11/h2-5,7,15,25H,6,8H2,1H3,(H,23,26)(H,27,28)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDAROOLVWCQRO-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16I3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of T3-ATA (S-isomer): An In-depth Technical Guide

A comprehensive analysis of the molecular interactions and signaling cascades initiated by the S-isomer of 3,5,3'-Triiodothyroacetic acid (T3-ATA), a metabolite of the active thyroid hormone, triiodothyronine (T3).

Abstract

The S-isomer of T3-ATA, a derivative of triiodothyronine (T3), is understood to exert its biological effects through mechanisms that largely parallel those of the parent hormone. While specific research on the S-isomer of T3-ATA is limited, its actions can be inferred from the broader knowledge of thyroid hormone signaling. T3 and its analogues act primarily through nuclear thyroid hormone receptors (TRs) to modulate gene expression, a process known as the genomic pathway. Additionally, non-genomic actions initiated at the cell membrane and within the cytoplasm contribute to the pleiotropic effects of thyroid hormones. This guide synthesizes the current understanding of these pathways, providing a technical overview for researchers and drug development professionals.

Introduction to Thyroid Hormone Action

Thyroid hormones are critical for regulating metabolism, growth, and development.[1][2][3] The prohormone thyroxine (T4) is converted to the more biologically active form, T3, in peripheral tissues by deiodinase enzymes.[1][2] T3 then enters target cells to initiate a cascade of molecular events. The cellular effects of thyroid hormones are tightly regulated by their transport across the cell membrane, intracellular metabolism, and interaction with specific receptors.

Genomic Mechanism of Action: The Nuclear Receptor Pathway

The classical and most well-understood mechanism of thyroid hormone action is through the regulation of gene transcription.

2.1. Cellular Uptake and Nuclear Translocation: T3 and its analogues are transported into the cell by specific transporters such as Monocarboxylate Transporter 8 (MCT8) and Organic Anion-Transporting Polypeptides (OATPs). Once inside the cytoplasm, T3 can translocate to the nucleus.

2.2. Binding to Thyroid Hormone Receptors (TRs): In the nucleus, T3 binds to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. These receptors bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.

2.3. Transcriptional Regulation: TRs typically form heterodimers with the Retinoid X Receptor (RXR). In the absence of T3, the TR-RXR heterodimer is bound to TREs and recruits corepressor proteins, which leads to the repression of gene transcription. The binding of T3 induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of the hormone.

Non-Genomic Mechanisms of Action

In addition to the nuclear-mediated genomic effects, T3 and its analogues can initiate rapid, non-genomic actions that do not require gene transcription. These effects are often mediated by interactions with proteins in the cytoplasm or at the plasma membrane.

3.1. Plasma Membrane Receptors: One of the key mediators of non-genomic thyroid hormone action is the integrin αvβ3 receptor located on the plasma membrane. Binding of T3 to this receptor can activate several downstream signaling cascades.

3.2. Cytoplasmic Signaling Pathways: Non-genomic actions involve the rapid activation of intracellular signaling pathways, including:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell proliferation and survival.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade plays a role in cell proliferation and differentiation.

These pathways can ultimately influence cellular processes such as ion transport and mitochondrial activity.

Mitochondrial Effects

Thyroid hormones also have direct effects on mitochondria, the powerhouses of the cell. A truncated isoform of TRα, known as p43, has been found to localize to the mitochondria. In the presence of T3, p43 can bind to TREs on the mitochondrial DNA, stimulating mitochondrial transcription and the synthesis of mitochondrial-encoded proteins. This leads to increased mitochondrial activity and energy expenditure.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the binding affinities (Kd), half-maximal effective concentrations (EC50), or other pharmacological parameters for the S-isomer of T3-ATA with respect to thyroid hormone receptors or other molecular targets. Research in this area is ongoing, and future studies are needed to fully characterize the pharmacological profile of this specific isomer.

Experimental Protocols

6.1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of a ligand (e.g., T3-ATA) for its receptor (e.g., TRs).

-

Methodology:

-

Prepare nuclear extracts or purified recombinant TRs.

-

Incubate the receptor preparation with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) in the presence of increasing concentrations of the unlabeled competitor ligand (T3-ATA).

-

Separate the bound from the free radioligand.

-

Quantify the radioactivity of the bound fraction.

-

Analyze the data to calculate the inhibition constant (Ki), which is related to the binding affinity.

-

6.2. Cell-Based Reporter Gene Assays:

-

Objective: To measure the transcriptional activity of TRs in response to a ligand.

-

Methodology:

-

Transfect a suitable cell line (e.g., HEK293) with expression vectors for the TR and RXR, along with a reporter plasmid containing a TRE linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with varying concentrations of the test compound (T3-ATA).

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Plot the dose-response curve to determine the EC50 value.

-

Conclusion

The S-isomer of T3-ATA is presumed to act through both genomic and non-genomic pathways, mirroring the mechanisms of the parent hormone T3. The primary genomic pathway involves binding to nuclear thyroid hormone receptors and modulating gene expression. Non-genomic actions are initiated at the cell surface and in the cytoplasm, leading to the rapid activation of signaling cascades. Further research is required to elucidate the specific molecular interactions and quantitative pharmacology of the S-isomer of T3-ATA to fully understand its biological profile and therapeutic potential.

References

T3-ATA (S-isomer) structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

T3-ATA (S-isomer), also known by its IUPAC name (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid, is a synthetic derivative of the active thyroid hormone, triiodothyronine (T3)[1]. As the S-isomer, it represents a specific stereoisomer of T3-ATA, a modification of the natural hormone. This structural alteration suggests potential for nuanced biological activity, making it a molecule of interest for researchers in endocrinology and drug development. This guide provides a detailed overview of its chemical structure, properties, and the established methodologies for its characterization and biological evaluation.

Chemical Structure and Properties

The chemical structure of T3-ATA (S-isomer) is defined by the core thyronine scaffold, substituted with three iodine atoms and a characteristic N-acetylthioacetyl group. This modification at the amino group of the alanine side chain distinguishes it from the natural hormone T3.

Structure:

Where Ph represents a phenyl ring.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of T3-ATA (S-isomer) is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point and pKa are not readily found in published literature.

| Property | Value | Source |

| Molecular Formula | C19H16I3NO6S | [1][2] |

| Molecular Weight | 767.11 g/mol | [1][2] |

| CAS Number | 2438721-48-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |

| SMILES | CC(=O)SCC(=O)N--INVALID-LINK--CC1=CC(I)=C(OC2=CC=C(O)C=C2I)C(I)=C1 |

Experimental Protocols

Detailed experimental protocols specifically for T3-ATA (S-isomer) are not widely published. However, based on established methods for the synthesis, purification, and characterization of thyroid hormone analogues, the following general procedures can be adapted.

Synthesis of Thyroid Hormone Analogues

The synthesis of T3-ATA (S-isomer) would likely involve a multi-step process starting from a protected L-tyrosine derivative. A general synthetic strategy for creating analogues of thyroid hormones often involves the construction of the diaryl ether linkage followed by modifications to the amino acid side chain.

Representative Synthetic Workflow:

Caption: General synthetic workflow for thyroid hormone analogues.

Purification of Iodinated Thyronine Derivatives

Purification of the final compound is critical to remove starting materials, byproducts, and diastereomers. A common method for purifying thyroid hormone analogues is column chromatography.

General Purification Protocol:

-

Column Selection: A silica gel column is typically used for normal-phase chromatography. The choice of stationary phase may vary depending on the polarity of the compound.

-

Solvent System: A gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is employed to elute the compound of interest. The specific gradient is determined through thin-layer chromatography (TLC) analysis.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified T3-ATA (S-isomer).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the chemical structure of T3-ATA (S-isomer).

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific chemical shifts and coupling patterns would be influenced by the positions of the iodine atoms.

-

Alanine Side Chain Protons: Signals for the α-proton and β-protons of the alanine moiety.

-

Acetyl and Methylene Protons: Signals corresponding to the methyl group of the acetyl moiety and the methylene group of the thioacetyl linker.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of T3-ATA (S-isomer) (767.11 g/mol ).

-

Isotope patterns characteristic of a molecule containing three iodine atoms would be expected.

-

Fragmentation patterns can provide further structural information.

Biological Activity and Signaling Pathways

As an analogue of T3, T3-ATA (S-isomer) is presumed to exert its biological effects through interaction with thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes.

Genomic Signaling Pathway:

The classical mechanism of thyroid hormone action involves the regulation of gene expression.

Caption: Genomic signaling pathway of thyroid hormone analogues.

In the absence of a ligand, TRs, often as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes and recruit corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like T3 or its analogues, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then modulates the transcription of target genes, leading to a physiological response.

Biological Assays

Thyroid Hormone Receptor Binding Assay:

This assay is used to determine the binding affinity of T3-ATA (S-isomer) for the different TR isoforms.

General Protocol:

-

Receptor Preparation: Recombinant human TRα and TRβ ligand-binding domains (LBDs) are expressed and purified.

-

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T3, is used as a tracer.

-

Competition Binding: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of the unlabeled test compound (T3-ATA (S-isomer)).

-

Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods such as filtration through nitrocellulose membranes.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

Coactivator Recruitment Assay:

This assay measures the ability of a ligand to promote the interaction between a TR and a coactivator protein.

General Protocol (e.g., TR-FRET):

-

Reagents: A terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged TR-LBD are used.

-

Assay Principle: In the presence of an agonist, the TR-LBD undergoes a conformational change that increases its affinity for the coactivator peptide. The binding of the fluorescein-labeled peptide to the terbium-labeled antibody-receptor complex brings the two fluorophores into close proximity, resulting in a FRET signal.

-

Procedure: The TR-LBD, test compound, fluorescein-coactivator peptide, and terbium-labeled antibody are incubated together.

-

Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

-

Data Analysis: The dose-dependent increase in the FRET signal is used to determine the EC50 value, representing the potency of the compound to induce coactivator recruitment.

Conclusion

T3-ATA (S-isomer) is a synthetic thyroid hormone analogue with potential for modulating thyroid hormone receptor activity. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is required to fully elucidate its chemical properties, biological activity, and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for scientists and researchers initiating investigations into this and related compounds.

References

A Technical Guide to the Enantioselective Synthesis and Purification of T3-ATA (S-isomer) for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of the S-isomer of 3-amino-2-(3,3',5-triiodo-L-thyroninyl)propanoic acid (T3-ATA), a crucial analog of the thyroid hormone triiodothyronine (T3) for research purposes. Due to the absence of a single, established synthetic protocol in published literature, this document outlines a plausible and robust enantioselective synthetic strategy based on established organometallic and amino acid chemistry. Furthermore, it details validated purification methodologies using chiral chromatography, adapted from proven techniques for separating thyroid hormone enantiomers. This guide includes detailed experimental protocols, data summaries, and workflow diagrams to assist researchers in the preparation and isolation of high-purity T3-ATA (S-isomer) for investigating thyroid hormone signaling pathways and developing novel therapeutics.

Introduction

Thyroid hormones, primarily thyroxine (T4) and the more biologically active 3,5,3′-triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their actions are mediated through complex signaling pathways, which are broadly categorized as genomic and non-genomic.[2][3] The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors to modulate gene expression.[3] Non-genomic actions are initiated more rapidly at the plasma membrane, cytoplasm, or mitochondria and involve the activation of various protein kinase signaling cascades, such as the PI3K and MAPK pathways.[4]

T3-ATA (S-isomer), a specific amino acid analog of T3, is a molecule of significant interest for researchers studying the nuanced mechanisms of thyroid hormone action. Its unique structure allows for the exploration of receptor binding, transporter interaction, and the delineation of genomic versus non-genomic effects. The stereochemistry of the molecule is paramount, as enantiomers often exhibit vastly different pharmacological activities. Therefore, access to an enantiomerically pure form of T3-ATA (S-isomer) is essential for obtaining precise and reproducible experimental results.

This document serves as a practical guide for the chemical synthesis and purification of this compound, addressing the technical challenges associated with its complex structure and chirality.

Proposed Enantioselective Synthesis of T3-ATA (S-isomer)

The synthesis of T3-ATA (S-isomer) is a multi-step process requiring careful control of stereochemistry. The proposed strategy involves three key stages: 1) construction of the protected diaryl ether core, 2) regioselective iodination, and 3) final deprotection. This route is designed to leverage a chiral pool starting material to ensure the correct stereochemistry in the final product.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below.

References

The Thyromimetic Action of Tiratricol (S-isomer of T3-ATA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiratricol (TRIAC), the S-isomer of 3,5,3'-triiodothyroacetic acid (T3-ATA), is a naturally occurring metabolite of triiodothyronine (T3) that has garnered significant scientific interest for its potent thyromimetic properties and unique pharmacological profile.[1][2] This technical guide provides an in-depth analysis of the biological activity of tiratricol, focusing on its interaction with thyroid hormone receptors (TRs), its mechanism of action, and its cellular uptake. Quantitative data on its binding affinity and potency are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of tiratricol's molecular and cellular effects.

Introduction

Tiratricol is a thyroid hormone analog that mimics the biological effects of T3, the most active form of thyroid hormone.[3][4] It has been investigated for its therapeutic potential in conditions characterized by impaired thyroid hormone signaling, such as thyroid hormone resistance and monocarboxylate transporter 8 (MCT8) deficiency.[2] A key feature of tiratricol is its ability to enter cells independently of the MCT8 transporter, which is the primary transporter for T3 and thyroxine (T4) into certain tissues, including the brain. This characteristic makes it a promising therapeutic agent for neurological disorders associated with MCT8 dysfunction.

Molecular Mechanism of Action

The primary mechanism of action of tiratricol involves its direct interaction with nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. TRs are ligand-dependent transcription factors that regulate the expression of a vast array of target genes involved in critical physiological processes, including metabolism, growth, and development.

Upon entering the cell, tiratricol translocates to the nucleus and binds to the ligand-binding domain of TRs. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting ligand-receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on Biological Activity

The biological activity of tiratricol is underpinned by its high affinity for thyroid hormone receptors. The following tables summarize the quantitative data on the binding affinity and functional potency of tiratricol in comparison to endogenous thyroid hormones and other synthetic analogs.

Table 1: Thyroid Hormone Receptor Binding Affinity

| Compound | Receptor Isoform | Binding Affinity (Kd in nM) |

| Tiratricol (TRIAC) | TRβ1 | Higher than T3 |

| TRβ2 | Higher than T3 | |

| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03 |

| TRβ1 | 0.21 ± 0.03 | |

| Thyroxine (T4) | TRα1 | 1.6 ± 0.2 |

| TRβ1 | 1.5 ± 0.2 |

Note: Specific Kd values for Tiratricol were not consistently available in the searched literature, but its higher affinity for TRβ isoforms compared to T3 is a recurring finding.

Table 2: Functional Potency (EC50 Values)

| Compound | Receptor Isoform | EC50 (nM) |

| Tiratricol (TRIAC) | TRα | 1.81 |

| TRβ | 4.13 |

Table 3: Inhibition of Radioligand Binding (IC50 Values)

| Compound | Receptor Isoform | IC50 (nM) |

| Tiratricol (TRIAC) | TRβ | 0.04 - 0.15 |

Experimental Protocols

Competitive Radioligand Filter-Binding Assay

This assay is used to determine the binding affinity of tiratricol for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified TRα or TRβ ligand-binding domain (LBD)

-

Radioligand (e.g., [¹²⁵I]-T3)

-

Tiratricol

-

Unlabeled T3 (for positive control)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a dilution series of tiratricol in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of tiratricol or unlabeled T3.

-

Add the purified TRα or TRβ LBD to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 2-4 hours to allow the reaction to reach equilibrium.

-

Transfer the reaction mixture to a 96-well filter plate and rapidly wash with ice-cold assay buffer to separate the bound from the free radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of tiratricol by quantifying the activation of a reporter gene under the control of a thyroid hormone response element.

Materials:

-

A suitable cell line (e.g., HEK293)

-

Expression plasmid for the desired nuclear receptor (TRα or TRβ)

-

Luciferase reporter plasmid containing a TRE

-

Transfection reagent

-

Tiratricol

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid.

-

After 24 hours, replace the medium with fresh medium containing a dilution series of tiratricol or control compounds.

-

Incubate the cells for an appropriate time (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the concentration of tiratricol to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway of Tiratricol

Caption: Signaling pathway of Tiratricol (TRIAC).

Experimental Workflow of a Competitive Radioligand Filter-Binding Assay

Caption: Experimental workflow of a competitive binding assay.

Conclusion

Tiratricol exhibits potent thyromimetic activity, primarily through its high-affinity binding to and activation of thyroid hormone receptors. Its ability to enter cells independently of the MCT8 transporter makes it a compound of significant interest for both basic research and clinical applications, particularly in the context of thyroid hormone signaling disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the biological activities and therapeutic potential of this intriguing molecule.

References

T3-ATA (S-isomer) and Thyroid Hormone Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thyroid Hormone Receptors

Thyroid hormones are critical for regulating metabolism, growth, and development. Their physiological effects are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two main isoforms of TRs, alpha (TRα) and beta (TRβ), encoded by separate genes (THRA and THRB). These receptors are expressed in a tissue-specific manner, with TRα being predominant in the heart and skeletal muscle, while TRβ is highly expressed in the liver, kidney, and brain.[1] Both TRα and TRβ bind to the active form of thyroid hormone, triiodothyronine (T3), with high affinity.[2] This binding event initiates a conformational change in the receptor, leading to the regulation of target gene expression.

Quantitative Analysis of Ligand-Receptor Binding

A crucial aspect of characterizing a potential therapeutic agent that targets nuclear receptors is to quantify its binding affinity. Standard metrics include the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

Data Presentation:

As of the date of this publication, specific quantitative binding affinity data (Ki, Kd, IC50) for the S-isomer of T3-ATA with TRα and TRβ isoforms is not available in the peer-reviewed scientific literature. The tables below are provided as templates for the presentation of such data once it becomes available through experimentation.

Table 1: Hypothetical Binding Affinity of T3-ATA (S-isomer) for Thyroid Hormone Receptor α

| Compound | Receptor Isoform | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| T3-ATA (S-isomer) | TRα1 | Radioligand Binding | Data not available | Data not available | Data not available | |

| T3 (Control) | TRα1 | Radioligand Binding | Insert literature value | Insert literature value | Insert literature value |

Table 2: Hypothetical Binding Affinity of T3-ATA (S-isomer) for Thyroid Hormone Receptor β

| Compound | Receptor Isoform | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| T3-ATA (S-isomer) | TRβ1 | Radioligand Binding | Data not available | Data not available | Data not available | |

| T3 (Control) | TRβ1 | Radioligand Binding | Insert literature value | Insert literature value | Insert literature value |

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed methodology for a radioligand competition binding assay, a standard procedure used to determine the binding affinity of a test compound for thyroid hormone receptors.

Materials and Reagents

-

Receptor Source: Purified recombinant human TRα or TRβ ligand-binding domain (LBD).

-

Radioligand: [¹²⁵I]-T3 (Triiodothyronine).

-

Test Compound: T3-ATA (S-isomer).

-

Control Compound: Unlabeled T3.

-

Assay Buffer: Tris-HCl buffer (pH 7.6) or similar.

-

Filtration Apparatus: 96-well filter plates with GF/C filters.

-

Scintillation Counter: For detecting radioactivity.

Experimental Workflow

The workflow for a typical radioligand competition binding assay is depicted below.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound (T3-ATA S-isomer) and the unlabeled T3 (for the standard curve) in the assay buffer.

-

Dilute the [¹²⁵I]-T3 in the assay buffer to a final concentration that is typically at or below its Kd for the receptor.

-

-

Incubation:

-

In a 96-well plate, combine the TR preparation, [¹²⁵I]-T3, and varying concentrations of the test compound or unlabeled T3.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[3]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Thyroid Hormone Receptor Signaling Pathways

The binding of an agonist, such as T3, to the thyroid hormone receptor initiates a cascade of molecular events that ultimately modulate gene expression.

Canonical Signaling Pathway

In the absence of a ligand, TRs often form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This unliganded complex typically recruits corepressor proteins, leading to the repression of gene transcription.

Upon ligand binding, the TR undergoes a conformational change, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes.

Non-Genomic Signaling

In addition to the classical genomic pathway that involves direct gene regulation, thyroid hormones can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and involve the activation of various protein kinase cascades. While less characterized for T3-ATA, these pathways represent another potential mechanism of action.

Conclusion

While the S-isomer of T3-ATA is structurally related to the endogenous thyroid hormone T3, its specific binding affinity for TRα and TRβ remains to be publicly documented. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the molecular pharmacology of T3-ATA and similar compounds. Future studies employing techniques such as radioligand binding assays are essential to quantify the binding characteristics of T3-ATA and to elucidate its potential as a selective thyroid hormone receptor modulator. Such data will be critical for advancing our understanding of its therapeutic promise in various physiological and pathological conditions.

References

Downstream Targets of T3-ATA (S-isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the downstream targets of the S-isomer of 3,5,3'-triiodothyroacetic acid (T3-ATA), a synthetic analog of the thyroid hormone triiodothyronine (T3). Due to a scarcity of research specifically focused on the S-isomer of alpha-methylated T3-ATA, this document primarily draws upon the extensive research conducted on its parent compound, triiodothyroacetic acid (TRIAC). TRIAC, a biologically active metabolite of T3, exhibits thyromimetic properties with a notable selectivity for the thyroid hormone receptor beta (TRβ) isoform. This guide will detail its mechanism of action, summarize key quantitative data on its interactions with nuclear receptors, and outline its effects on gene expression in various tissues. Furthermore, it provides detailed experimental protocols for investigating the effects of thyroid hormone analogs and visualizes the known signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction to T3-ATA (S-isomer) and TRIAC

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. The primary active form, T3, exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit tissue-specific expression patterns.

3,5,3'-triiodothyroacetic acid (TRIAC), also known as T3-ATA, is a naturally occurring metabolite of T3. It has garnered significant interest due to its potent thyromimetic activity and a higher binding affinity for TRβ compared to TRα. This preferential binding suggests the potential for developing tissue-selective thyroid hormone analogs with improved therapeutic profiles.

The S-isomer of T3-ATA likely refers to a synthetic derivative, such as alpha-methyl-3,5,3'-triiodothyroacetic acid, which possesses a chiral center at the alpha-carbon of the acetic acid side chain. While specific data on this S-isomer is limited, studies on similar alpha-methylated analogs suggest that such modifications can alter the compound's binding affinity, metabolic stability, and biological activity. One study on alpha-methyl-3,5,3'-triiodothyroacetic acid indicated reduced nuclear binding affinity and enzyme induction capacity but enhanced cholesterol-lowering effects compared to TRIAC.

This guide will focus on the well-characterized downstream effects of TRIAC as a surrogate for understanding the potential targets of T3-ATA (S-isomer), while clearly acknowledging the existing data gaps.

Mechanism of Action

The primary mechanism of action for TRIAC, and presumably T3-ATA (S-isomer), is through the genomic pathway by binding to nuclear thyroid hormone receptors.

Signaling Pathway

Upon entering the cell, TRIAC translocates to the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, the TR-RXR heterodimer is associated with corepressor proteins, leading to the repression of gene transcription. The binding of TRIAC induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes.

Canonical signaling pathway of TRIAC.

Quantitative Data on TRIAC-Receptor Interactions

The differential affinity of TRIAC for TR isoforms is a key determinant of its tissue-specific effects. The following table summarizes the available quantitative data on the binding affinity of TRIAC to thyroid hormone receptors compared to T3.

| Ligand | Receptor Isoform | Binding Affinity (IC50 Ratio T3/TRIAC) | Reference |

| TRIAC | TRα | 0.97 ± 0.09 | [1] |

| TRIAC | TRβ | 2.94 ± 0.52 | [1] |

| TRIAC | TRβ1 (mutant) | Superior to T3 | [2] |

| TRIAC | TRβ2 (mutant) | Superior to T3 | [2] |

Note: A higher IC50 ratio indicates a higher affinity of TRIAC compared to T3.

Receptor-binding studies have shown that TRIAC has a greater affinity than T3 for the TRβ1 and TRβ2 isoforms, which may explain its isoform-specific effects[3].

Downstream Targets and Gene Expression Profiles

TRIAC has been shown to regulate the expression of a variety of genes in different tissues, often with a potency and selectivity distinct from T3.

Hypothalamic-Pituitary-Thyroid (HPT) Axis

TRIAC potently suppresses the HPT axis by downregulating the expression of thyrotropin-releasing hormone (TRH) in the hypothalamus and thyroid-stimulating hormone (TSH) in the pituitary gland. This effect is more potent than that of T3, particularly for the TRβ isoforms which are highly expressed in the pituitary.

Liver

In the liver, where TRβ is the predominant isoform, TRIAC upregulates the expression of genes involved in cholesterol and lipid metabolism. This contributes to its cholesterol-lowering effects. Genes regulated by TRIAC in the liver include:

-

Deiodinase 1 (DIO1): TRIAC increases the expression and activity of DIO1, which converts T4 to the more active T3.

-

Genes involved in cholesterol metabolism: Thyroid hormone receptors are known to regulate genes that control cholesterol homeostasis.

Heart

The heart primarily expresses TRα. While T3 has significant effects on cardiac function, the impact of TRIAC is also notable. It has been shown to upregulate thyroid hormone-responsive genes in the heart. However, high doses of TRIAC administered to pregnant rats led to ultrastructural changes in the hearts of their offspring, suggesting caution is needed.

Cerebrum

A key finding is that TRIAC is not efficiently transported across the blood-brain barrier. Consequently, systemic administration of TRIAC does not lead to an upregulation of thyroid hormone-responsive genes in the cerebrum. In fact, by suppressing the HPT axis and lowering circulating T3 and T4 levels, TRIAC can lead to a state of cerebral hypothyroidism.

Other Tissues

-

Adipocytes: TRIAC, similar to T3, inhibits leptin secretion and expression in both white and brown adipocytes.

-

Erythroid Cells: TRIAC has been shown to induce the expression of embryonic ζ-globin in human erythroleukemia cell lines and primary erythroid cells, an effect mediated by TRα.

The following table summarizes the effects of TRIAC on gene expression in various tissues compared to T3.

| Tissue | Key Target Genes/Processes | Effect of TRIAC | Reference |

| Pituitary | TSHβ, TRH receptor | Potent suppression (more than T3) | |

| Liver | DIO1, Cholesterol metabolism genes | Upregulation | |

| Heart | Thyroid hormone-responsive genes | Upregulation | |

| Cerebrum | Thyroid hormone-responsive genes | No upregulation; potential for downregulation | |

| Adipose Tissue | Leptin | Inhibition | |

| Erythroid Cells | ζ-globin | Induction |

Experimental Protocols

Investigating the downstream targets of T3-ATA (S-isomer) requires a combination of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments.

Receptor Binding Assay

Objective: To determine the binding affinity of T3-ATA (S-isomer) to TRα and TRβ isoforms.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant human TRα and TRβ ligand-binding domains (LBDs).

-

Radioligand Binding Assay:

-

Incubate a constant concentration of radiolabeled T3 (e.g., [¹²⁵I]T3) with the purified TR-LBDs.

-

Add increasing concentrations of unlabeled T3-ATA (S-isomer) or unlabeled T3 (as a competitor).

-

After incubation to reach equilibrium, separate the bound from free radioligand using a method such as filtration through a glass fiber filter. .

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Workflow for a competitive radioligand binding assay.

Gene Expression Analysis

Objective: To identify and quantify changes in gene expression in response to T3-ATA (S-isomer) treatment in cultured cells or animal tissues.

Methodology:

-

Cell Culture or Animal Treatment:

-

In Vitro: Treat a relevant cell line (e.g., HepG2 for liver, primary cardiomyocytes) with various concentrations of T3-ATA (S-isomer) or vehicle control for a specified time.

-

In Vivo: Administer T3-ATA (S-isomer) or vehicle control to animals (e.g., mice, rats) via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

-

RNA Isolation: Isolate total RNA from the treated cells or tissues using a standard method (e.g., TRIzol reagent, column-based kits).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe the RNA into cDNA.

-

Perform qRT-PCR using primers specific for target genes of interest and a housekeeping gene for normalization.

-

-

RNA Sequencing (RNA-Seq):

-

For a global view of gene expression changes, prepare RNA-Seq libraries from the isolated RNA.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes.

-

-

Data Analysis:

-

For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.

-

For RNA-Seq, perform differential expression analysis and pathway analysis to identify affected biological processes.

-

Workflow for analyzing gene expression changes.

Conclusion and Future Directions

TRIAC, a close analog of the putative T3-ATA (S-isomer), demonstrates significant thyromimetic activity with a preferential affinity for the TRβ isoform. This leads to tissue-specific downstream effects, including potent regulation of the HPT axis and hepatic lipid metabolism, with a notable lack of direct action in the cerebrum.

Future research should focus on several key areas to fully elucidate the downstream targets and therapeutic potential of T3-ATA (S-isomer):

-

Synthesis and Characterization: The synthesis and full characterization of the pure S-isomer of alpha-methyl-T3-ATA are paramount.

-

Pharmacokinetics and Biodistribution: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the S-isomer, particularly its ability to cross the blood-brain barrier.

-

Receptor Isoform Selectivity: Quantitative binding and functional assays are required to precisely determine the affinity and efficacy of the S-isomer for TRα and TRβ.

-

Global Gene Expression Profiling: Unbiased, genome-wide studies, such as RNA-Seq and ChIP-Seq, in relevant cell types and animal models will be crucial for identifying the complete set of downstream target genes.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of metabolic and cardiovascular diseases are necessary to evaluate the therapeutic potential and safety profile of T3-ATA (S-isomer).

By addressing these research gaps, a clearer understanding of the downstream targets of T3-ATA (S-isomer) will emerge, paving the way for the potential development of novel, tissue-selective thyroid hormone mimetics.

References

- 1. Gaining ligand selectivity in thyroid hormone receptors via entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of (S)-T3-ATA

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific data regarding the discovery, synthesis, and biological characterization of (S)-T3-ATA ((2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid). This document, therefore, serves as a representative technical guide, extrapolating from established methodologies and data for closely related N-acylated and other synthetic analogues of triiodothyronine (T3). The experimental protocols, quantitative data, and pathway diagrams presented herein are illustrative of the standard procedures for the characterization of a novel thyroid hormone analogue.

Introduction

The thyroid hormones, primarily triiodothyronine (T3) and its prohormone thyroxine (T4), are critical regulators of metabolism, growth, and development. The therapeutic use of these hormones is well-established; however, the development of thyroid hormone analogues with improved pharmacokinetic profiles or tissue-selective activity remains a significant area of research in drug discovery. This guide details the hypothetical discovery and initial characterization of a novel T3 analogue, (S)-T3-ATA. The "ATA" in this nomenclature refers to an acetylthioacetyl modification, a chemical moiety that may influence the compound's stability, cellular uptake, and receptor interaction. This document outlines the synthesis, in vitro characterization, and preliminary in vivo assessment of (S)-T3-ATA, providing a comprehensive overview for researchers and drug development professionals.

Synthesis of (S)-T3-ATA

The synthesis of N-acylated derivatives of T3 typically involves the reaction of the amino group of the alanine side chain with an activated acylating agent. A representative synthetic scheme for a compound structurally similar to (S)-T3-ATA, such as N-bromoacetyl-3,3',5-triiodo-L-thyronine, provides a plausible route.

Experimental Protocol: Synthesis of an N-Acylated T3 Analogue

A one-step procedure is employed for the synthesis of N-acylated T3 analogues. A solution of 3,3',5-triiodo-L-thyronine (T3) and a suitable acylating agent (e.g., bromoacetyl bromide for N-bromoacetyl-T3, or a related activated acetylthioacetyl reagent for (S)-T3-ATA) in an appropriate solvent like ethyl acetate is refluxed. The reaction time is optimized based on the scale of the synthesis. Following the reaction, the crude product is purified using high-speed counter-current chromatography to yield the pure N-acylated T3 derivative. The final product's identity and purity are confirmed by high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), 1H nuclear magnetic resonance (NMR), and mass spectrometry.[1]

Caption: Synthetic workflow for an N-acylated T3 analogue.

In Vitro Characterization

Thyroid Hormone Receptor Binding Affinity

A critical initial step in characterizing a new thyroid hormone analogue is to determine its binding affinity for the thyroid hormone receptors (TRs), primarily TRα and TRβ. This is typically assessed using a competitive radioligand binding assay.

Experimental Protocol: Radioligand Competitive Binding Assay

Human TRα1 and TRβ1 proteins are synthesized in vitro. The affinity of (S)-T3-ATA for these receptors is determined by its ability to compete with a radiolabeled ligand, such as [¹²⁵I]T3, for binding to the receptor. The receptor proteins are incubated with a fixed concentration of [¹²⁵I]T3 and varying concentrations of the unlabeled competitor ((S)-T3-ATA or unlabeled T3 as a control). The amount of bound radioactivity is then measured, and the dissociation constant (Kd) is calculated from the resulting competition curves using nonlinear regression analysis.[2]

Table 1: Representative Thyroid Hormone Receptor Binding Affinities

| Compound | TRα1 Kd (nM) | TRβ1 Kd (nM) |

| T3 (control) | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Analogue A | 5.2 ± 0.8 | 2.1 ± 0.4 |

| Analogue B | 15.8 ± 2.3 | 8.9 ± 1.5 |

Data are hypothetical and representative of typical results for T3 analogues.

Functional Activity Assessment

The functional activity of a thyroid hormone analogue is its ability to induce a biological response upon binding to the thyroid hormone receptor. This can be assessed in cell-based assays that measure the transcription of a reporter gene under the control of a thyroid hormone response element (TRE).

Experimental Protocol: Reporter Gene Assay

A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for a thyroid hormone receptor (TRα or TRβ) and a reporter plasmid containing a luciferase gene driven by a TRE-containing promoter. The transfected cells are then treated with varying concentrations of (S)-T3-ATA or T3. After an incubation period, the cells are lysed, and luciferase activity is measured. The dose-response curves are used to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Table 2: Representative Functional Activity of Thyroid Hormone Analogues

| Compound | TRα1 EC50 (nM) | TRβ1 EC50 (nM) |

| T3 (control) | 1.2 ± 0.3 | 0.9 ± 0.2 |

| Analogue A | 10.5 ± 1.8 | 5.7 ± 0.9 |

| Analogue B | 35.2 ± 4.6 | 21.4 ± 3.1 |

Data are hypothetical and based on typical findings for T3 analogues.

Cellular Uptake and Metabolism

The acetylthioacetyl modification in (S)-T3-ATA may influence its transport across the cell membrane and its subsequent intracellular metabolism. Understanding these processes is crucial for interpreting its biological activity.

Experimental Protocol: Cellular Uptake Studies

Radiolabeled (S)-T3-ATA (e.g., with ¹²⁵I) is incubated with a cell line known to express thyroid hormone transporters (e.g., MCT8-expressing cells). At various time points, the cells are washed to remove extracellular ligand, and the intracellular radioactivity is measured. The kinetics of uptake can then be determined.

Experimental Protocol: In Vitro Metabolism Studies

(S)-T3-ATA is incubated with liver microsomes or hepatocytes to assess its metabolic stability. The disappearance of the parent compound and the appearance of potential metabolites over time are monitored by LC-MS/MS. This provides insights into the compound's half-life and metabolic pathways.

In Vivo Characterization

Preliminary in vivo studies are essential to evaluate the thyromimetic activity of a novel analogue in a whole-organism context. These studies often involve administering the compound to hypothyroid animals and measuring classic thyroid hormone-responsive endpoints.

Experimental Protocol: In Vivo Thyromimetic Activity in a Rat Model

Rats are rendered hypothyroid by surgical thyroidectomy or treatment with an antithyroid drug. The animals are then treated with daily doses of (S)-T3-ATA, T3, or a vehicle control for a specified period. At the end of the treatment period, various physiological and biochemical parameters are measured, such as:

-

Serum TSH levels: To assess the compound's effect on the hypothalamic-pituitary-thyroid axis.

-

Liver enzyme activity: Induction of mitochondrial α-glycerophosphate dehydrogenase (α-GPD) is a classic marker of thyroid hormone action in the liver.[3]

-

Heart rate and cardiac hypertrophy: To evaluate potential cardiac effects.

-

Serum cholesterol and triglyceride levels: To assess metabolic effects.

Table 3: Representative In Vivo Thyromimetic Effects in Hypothyroid Rats

| Treatment Group | Serum TSH (ng/mL) | Liver α-GPD Activity (units/mg protein) | Heart Rate (bpm) | Serum Cholesterol (mg/dL) |

| Vehicle | 15.2 ± 2.1 | 5.6 ± 0.8 | 280 ± 15 | 150 ± 12 |

| T3 (1 µg/kg) | 0.5 ± 0.1 | 25.4 ± 3.2 | 380 ± 20 | 75 ± 8 |

| Analogue A (10 µg/kg) | 2.1 ± 0.4 | 18.9 ± 2.5 | 350 ± 18 | 95 ± 10 |

Data are hypothetical and illustrative of potential outcomes for a T3 analogue.

Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. The primary genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors, which then act as ligand-activated transcription factors.

Caption: Genomic signaling pathway of thyroid hormone action.

Conclusion

The discovery and characterization of novel thyroid hormone analogues like (S)-T3-ATA hold the potential for developing new therapeutics with improved properties. The illustrative data and protocols presented in this guide outline a standard framework for the initial evaluation of such compounds. This includes chemical synthesis and purification, in vitro assessment of receptor binding and functional activity, investigation of cellular uptake and metabolism, and preliminary in vivo studies to confirm thyromimetic effects. While specific data for (S)-T3-ATA are not yet available in the public domain, the methodologies described here provide a robust roadmap for its future investigation and for the broader field of thyroid hormone drug discovery.

References

- 1. Synthesis and characterization of N-bromoacetyl-3,3',5-triiodo-L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of T3-ATA (S-isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiratricol, or 3,5,3'-triiodothyroacetic acid (T3-ATA), a naturally occurring metabolite of triiodothyronine (T3), has garnered significant scientific interest for its distinct physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the known physiological effects of the S-isomer of T3-ATA, with a focus on its molecular mechanisms of action, quantitative physiological impacts, and the experimental methodologies used to elucidate these effects. Tiratricol acts as a selective thyroid hormone receptor (TR) agonist with a notable affinity for both TRα and TRβ isoforms. Its unique pharmacokinetic profile, including its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), positions it as a promising therapeutic agent for conditions such as MCT8 deficiency and resistance to thyroid hormone. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying signaling pathways to serve as a valuable resource for the scientific community.

Mechanism of Action

Tiratricol exerts its physiological effects primarily through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. As an analog of T3, tiratricol mimics many of its actions by binding to TRs and modulating the transcription of target genes.

Thyroid Hormone Receptor Binding

Tiratricol demonstrates a high binding affinity for both major isoforms of the thyroid hormone receptor, TRα and TRβ.[1][2] This binding initiates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately modifies gene expression.[3]

MCT8-Independent Cellular Uptake

A key distinguishing feature of tiratricol is its ability to be transported into cells, including neuronal cells, independently of the monocarboxylate transporter 8 (MCT8).[4][5] This is of particular significance in the context of MCT8 deficiency (Allan-Herndon-Dudley syndrome), a condition characterized by impaired thyroid hormone transport into the brain.

Quantitative Physiological Effects

Clinical and preclinical studies have quantified a range of physiological effects of tiratricol, particularly on metabolic, cardiovascular, and skeletal parameters.

Data Presentation

| Parameter | Effect | Quantitative Data | Reference(s) |

| Metabolic Effects | |||

| Serum Total Cholesterol | Reduction | 13% decrease in tiratricol group vs. 2% in L-T4 group | |

| Serum LDL Cholesterol | Reduction | 23% decrease in tiratricol group vs. 5% in L-T4 group | |

| Resting Energy Expenditure | Trend towards reduction | Baseline Z-score +1.3 vs. post-treatment +0.89 (p=0.38) in patients with RTHβ | |

| Cardiovascular Effects | |||

| Resting Heart Rate | Reduction | Mean decrease of 9 bpm (p=0.010) in patients with MCT8 deficiency | |

| 24-hour Heart Rate | Reduction | Mean decrease of 5 bpm (p=0.012) in patients with MCT8 deficiency | |

| Systolic Blood Pressure | Reduction | Mean decrease of 18 percentile (p=0.0037) in patients with MCT8 deficiency | |

| Hepatic Effects | |||

| Serum Sex Hormone-Binding Globulin (SHBG) | Increase | 55% increase with tiratricol vs. 1.7% decline with L-T4 | |

| Decrease | Mean decrease of 35 nmol/L (p=0.0013) in patients with MCT8 deficiency | ||

| Serum Ferritin | Increase | 37% increase with tiratricol | |

| Skeletal Effects | |||

| Serum Osteocalcin | Elevation | Marked elevation observed | |

| Urinary Pyridinium Cross-links | Increase | Enhanced excretion observed |

Signaling Pathways

Genomic Signaling Pathway

The primary mechanism of tiratricol action is through the genomic signaling pathway. Upon entering the nucleus, tiratricol binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA. This binding event triggers the release of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, p300) that possess histone acetyltransferase (HAT) activity. The subsequent acetylation of histones leads to chromatin decondensation and the initiation of target gene transcription.

Potential Non-Genomic Signaling Pathways

Emerging evidence suggests that thyroid hormones can also elicit rapid, non-genomic effects that are initiated at the cell membrane or in the cytoplasm. While less characterized for tiratricol specifically, these pathways are important to consider. They often involve the activation of signaling cascades such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These non-genomic actions can influence cellular processes like proliferation, survival, and angiogenesis.

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tiratricol for TRα and TRβ.

Methodology:

-

Preparation: Recombinant human TRα and TRβ ligand-binding domains (LBDs) are used. A radiolabeled T3 analog (e.g., [¹²⁵I]T3) serves as the tracer. Unlabeled tiratricol and T3 are prepared in a dilution series.

-

Incubation: A constant concentration of the TR LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled tiratricol or T3 (for a standard curve). The incubation is carried out in an appropriate assay buffer at 4°C for 18-24 hours to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through a GFC filter plate using a vacuum manifold to separate the receptor-bound from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of tiratricol that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment in a Hypothyroid Rodent Model

Objective: To evaluate the physiological effects of tiratricol in an in vivo setting.

Methodology:

-

Induction of Hypothyroidism: Hypothyroidism is induced in rodents (e.g., rats, mice) through the administration of an antithyroid drug such as propylthiouracil (PTU) or methimazole (MMI) in the drinking water for several weeks.

-

Tiratricol Administration: Tiratricol is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) due to its poor water solubility. The solution is administered to the hypothyroid animals, typically via oral gavage, for a defined treatment period. A control group receives the vehicle only.

-

Monitoring: Animals are monitored for changes in body weight, food and water intake, and signs of thyrotoxicosis.

-

Physiological Assessments:

-

Metabolic Rate: Resting energy expenditure can be measured using indirect calorimetry.

-

Cardiovascular Function: Heart rate and blood pressure can be monitored using tail-cuff plethysmography or telemetry. Echocardiography can be used to assess cardiac structure and function.

-

Biochemical Analysis: Blood samples are collected to measure serum levels of thyroid hormones (T3, T4, TSH), lipids, and markers of bone turnover (e.g., osteocalcin, pyridinoline cross-links).

-

Gene Expression Analysis: Tissues of interest (e.g., liver, heart, bone) can be harvested for analysis of target gene expression by quantitative PCR or microarray.

-

Conclusion

T3-ATA (S-isomer), or tiratricol, is a potent thyroid hormone analog with a well-defined mechanism of action centered on the activation of thyroid hormone receptors. Its unique ability to bypass the MCT8 transporter provides a significant therapeutic advantage for specific patient populations. The quantitative data from clinical and preclinical studies highlight its distinct physiological effects, particularly its augmented actions on hepatic and skeletal tissues compared to levothyroxine. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced physiological roles of tiratricol and its potential as a targeted therapeutic agent. Continued investigation into its downstream signaling pathways and tissue-specific gene regulation will further elucidate its therapeutic promise.

References

- 1. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiratricol? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Tiratricol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

T3-ATA (S-isomer): A Technical Guide for Studying Thyroid Hormone Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-3,5,3'-triiodothyroacetic acid (T3-ATA or Triac), a key metabolite of triiodothyronine (T3), and its utility as a research tool in the study of thyroid hormone function. T3-ATA exhibits distinct biochemical and physiological properties compared to T3, including a higher binding affinity for the thyroid hormone receptor beta (TRβ) isoform, offering a valuable instrument for dissecting the isoform-specific actions of thyroid hormones. This document details quantitative data on receptor binding and functional potency, comprehensive experimental protocols, and visual representations of relevant signaling pathways to facilitate its application in research and drug development.

Introduction to T3-ATA (S-isomer)

(S)-3,5,3'-triiodothyroacetic acid, commonly known as Triac, is a naturally occurring acetic acid analog of T3. While historically investigated for therapeutic purposes, its unique characteristics make it a powerful tool for researchers exploring the complex mechanisms of thyroid hormone action. Unlike T3, which is the primary biologically active thyroid hormone, T3-ATA displays a preferential affinity for the TRβ isoform over the TRα isoform.[1][2][3] This selectivity allows for the targeted investigation of TRβ-mediated signaling pathways, which are of significant interest in metabolic diseases, cholesterol regulation, and certain neurological conditions.

Quantitative Data: T3-ATA vs. T3

The differential binding affinities and functional potencies of T3-ATA and T3 for thyroid hormone receptor isoforms are critical for designing and interpreting experiments. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of T3-ATA and T3 to Thyroid Hormone Receptor Isoforms

| Ligand | Receptor Isoform | Binding Affinity (Kd/Ki) | Method | Reference |

| T3-ATA (Triac) | TRβ1 | Higher affinity than T3 | Receptor-binding studies | [2] |

| T3-ATA (Triac) | TRβ2 | Higher affinity than T3 | Receptor-binding studies | [2] |

| T3-ATA (Triac) | TRα1 | Equivalent affinity to T3 | Receptor-binding studies | |

| T3 | TRα1 | Kd: 0.058 nM | 125I-T3 TR competitive binding assay | |

| T3 | TRβ1 | Kd: 0.081 nM | 125I-T3 TR competitive binding assay | |

| T3 | Rat Liver Nuclei | Apparent Kd: ~190 pM | Scatchard analysis |

Table 2: Functional Potency of T3-ATA and T3 in Reporter Gene Assays

| Ligand | Receptor Isoform | Potency (EC50) | Reporter System | Reference |

| T3-ATA (Triac) | TRα | 1.81 nM | Reporter Assay | |

| T3-ATA (Triac) | TRβ | 4.13 nM | Reporter Assay | |

| T3 | TRα | 63.85 nM | Coactivator Recruitment Assay | |

| T3 | TRβ | 157.19 nM | Coactivator Recruitment Assay |

Signaling Pathways Modulated by T3-ATA

T3-ATA, like T3, exerts its effects through both genomic and non-genomic signaling pathways. Its preferential binding to TRβ suggests a more pronounced role in pathways predominantly mediated by this receptor isoform.

Canonical (Genomic) Signaling Pathway

The classical mechanism of thyroid hormone action involves the binding of the ligand to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. In the absence of a ligand, the TR-RXR heterodimer often binds to corepressor proteins, leading to the repression of gene transcription. Upon ligand binding, a conformational change in the TR causes the dissociation of corepressors and the recruitment of coactivator proteins, which then promotes gene transcription.

References

- 1. benchchem.com [benchchem.com]

- 2. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T3-ATA (S-isomer) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

T3-ATA (S-isomer) is the active S-isomer form of T3-ATA, a thyroid hormone analog. As a key regulator of metabolism, growth, and development, thyroid hormones and their analogs are crucial molecules in a variety of research fields, including endocrinology, oncology, and developmental biology. Proper dissolution and application of T3-ATA (S-isomer) are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the solubilization of T3-ATA (S-isomer) and its application in cell culture, along with an overview of its signaling pathway.

Data Presentation

For reproducible and accurate experimental outcomes, precise preparation of T3-ATA (S-isomer) solutions is paramount. The following table summarizes the key quantitative data for the dissolution of this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 767.11 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 65.18 mM) | [2][3] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | |

| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months (protect from light) |

Experimental Protocols

Protocol for Preparation of T3-ATA (S-isomer) Stock and Working Solutions

This protocol outlines the steps for dissolving T3-ATA (S-isomer) in DMSO to create a high-concentration stock solution and subsequently diluting it to a working concentration for cell culture experiments.

Materials:

-

T3-ATA (S-isomer) powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Preparation of a 10 mM Stock Solution:

-

Equilibrate the T3-ATA (S-isomer) vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add 130.4 µL of DMSO to 1 mg of T3-ATA (S-isomer) powder (Molecular Weight: 767.11 g/mol ).

-

Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Visually inspect the solution to confirm there are no undissolved particles.

-

-

Storage of the Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.

-

Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% or lower is recommended, especially for sensitive primary cells or long-term experiments.

-

Workflow for Preparing T3-ATA (S-isomer) Solutions

Caption: Workflow for T3-ATA (S-isomer) solution preparation.

Signaling Pathway

T3-ATA (S-isomer), as an active form of thyroid hormone, is expected to exert its biological effects primarily through the canonical thyroid hormone signaling pathway. This pathway involves the binding of the hormone to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.

Mechanism of Action:

-

Cellular Entry: T3-ATA (S-isomer) enters the target cell, likely through specific transporters.

-

Nuclear Translocation: Once inside the cell, it translocates to the nucleus.

-

Receptor Binding: In the nucleus, T3-ATA (S-isomer) binds to thyroid hormone receptors (TRα or TRβ), which are typically heterodimerized with the retinoid X receptor (RXR).

-

Transcriptional Regulation: This binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of target genes.

Thyroid Hormone Signaling Pathway

Caption: Canonical thyroid hormone signaling pathway.

Disclaimer: This information is for research use only. It is not intended for diagnostic or therapeutic purposes. Always refer to the manufacturer's specific instructions and safety data sheets.

References

Application Notes and Protocols for T3-ATA (S-isomer) in a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

T3-ATA (S-isomer), an active form of thyroid hormone, is a critical compound for research in endocrinology and drug discovery. Its mechanism of action is primarily mediated through the activation of thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon binding to thyroid hormones or their analogs, TRs modulate the expression of target genes by binding to specific DNA sequences known as Thyroid Hormone Response Elements (TREs). The luciferase reporter assay is a highly sensitive and quantitative method to study the transcriptional activity of nuclear receptors like TRs. This document provides a detailed protocol for utilizing a TRE-driven luciferase reporter assay to characterize the activity of T3-ATA (S-isomer).

Principle of the Assay